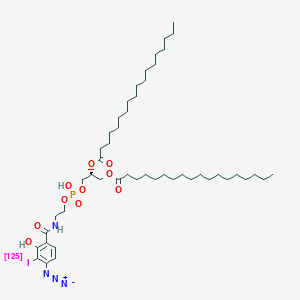
4-Amino-2-(trifluoromethyl)pyridine
Overview
Description
4-Amino-2-(trifluoromethyl)pyridine (4-ATFP) is an organic compound with a unique chemical structure. It is a heterocyclic amine, containing both nitrogen and sulfur atoms in the ring. 4-ATFP is a versatile compound, with a wide range of applications in organic synthesis, medicinal chemistry and material science. In particular, 4-ATFP has been used in the synthesis of a variety of pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of polymers, dyes, and other materials.
Scientific Research Applications
Synthesis Enhancement
4-Amino-2-(trifluoromethyl)pyridine is utilized in developing novel synthesis strategies. For instance, it's involved in the creation of poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, enhancing pyridine synthesis efficiency under metal-free conditions (Chen et al., 2010).
Materials Science
In materials science, this compound has been used in the synthesis of fluorinated pyridine-bridged aromatic poly(ether-imide)s. These materials demonstrate excellent thermal properties and optical transparency, beneficial for various industrial applications (Wang et al., 2008).
Chemical Synthesis
A practical approach to synthesizing 4-amino-2-(trifluoromethyl)nicotinic acid involves using 2-(trifluoromethyl)pyridine, showing the compound's role in producing valuable chemical derivatives (Li et al., 2010).
Organometallic Chemistry
This compound is significant in organometallic chemistry for creating new building blocks in the synthesis of biologically active compounds. It allows for regiochemical control in pyridines carrying various heterosubstituents (Schlosser & Mongin, 2007).
Luminescent Complexes
This compound is used in the formation of luminescent silver(I) complexes, showcasing its utility in creating materials with specific optical properties (Feazell et al., 2005).
Pharmaceutical Research
While excluding direct drug use and dosage, it's important to note this compound's role in the development of antimalarial agents. For example, JPC-3210, an antimalarial compound, involves derivatives of trifluoromethyl-substituted pyridine and pyrimidine analogues, demonstrating the compound's indirect importance in medicinal chemistry (Chavchich et al., 2016).
Mechanism of Action
Target of Action
4-Amino-2-(trifluoromethyl)pyridine, also known as 2-(trifluoromethyl)pyridin-4-amine, is involved in many syntheses of active pharmaceutical ingredients (APIs), such as naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers . The primary target of this compound is therefore the RAF protein, which plays a crucial role in the RAS/RAF/MEK/ERK signaling pathway .
Mode of Action
The compound interacts with its target, the RAF protein, by inhibiting its activity . This inhibition disrupts the signaling pathway, leading to a decrease in cell proliferation and survival, particularly in cancer cells where this pathway is often overactive .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAS/RAF/MEK/ERK signaling pathway . This pathway is crucial for cell division and survival, and its disruption leads to the inhibition of these processes . The compound can also be used for synthesising pyridine-based ligands to stabilise hypervalent iodine, which is applied in a wide range of synthetic transformations .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and survival due to the disruption of the RAS/RAF/MEK/ERK signaling pathway . This makes the compound particularly useful in the treatment of RAF-driven cancers .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used for synthesising pyridine-based ligands to stabilise hypervalent iodine, which is applied in a wide range of synthetic transformations .
Cellular Effects
As it is used in the synthesis of naporafenib, a RAF inhibitor, it may have potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .
Properties
IUPAC Name |
2-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNBZRJTRHTSKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437429 | |
| Record name | 2-(Trifluoromethyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147149-98-2 | |
| Record name | 2-(Trifluoromethyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)
![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)




![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)



